molecular formula C22H18ClFN4O2 B2509607 N-(2-chloro-4-fluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide CAS No. 1251579-89-1

N-(2-chloro-4-fluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide

Cat. No.: B2509607
CAS No.: 1251579-89-1
M. Wt: 424.86
InChI Key: WBBQHFLZQIJVIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4-fluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C22H18ClFN4O2 and its molecular weight is 424.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis for PET Imaging

Radiolabeled compounds derived from pyrazolo[1,5-a]pyrimidineacetamides, similar in structure to the compound , have been synthesized for in vivo imaging using positron emission tomography (PET). This research aimed at developing selective ligands for the translocator protein (18 kDa), which is significant in studying neuroinflammatory processes. The fluorine atom in these compounds allows for labeling with fluorine-18, facilitating their use in PET imaging to understand various neurological conditions better (Dollé et al., 2008).

Anti-Microbial Activity

Compounds incorporating similar core structures have been investigated for their antimicrobial activity. For instance, derivatives of N-(3-chloro-4-fluorophenyl) with various substituents showed significant anti-inflammatory and antimicrobial properties. These findings indicate potential applications in developing new therapeutic agents targeting bacterial and fungal infections (Nunna et al., 2014).

Neuroinflammation PET Imaging

Novel pyrazolo[1,5-a]pyrimidines, structurally related to the compound of interest, have shown high affinity and selectivity for the translocator protein 18 kDa (TSPO). These compounds, after being radiolabeled with fluorine-18, have been used in PET imaging to study neuroinflammation in rodent models. This research highlights the potential of such compounds in diagnosing and understanding neuroinflammatory diseases (Damont et al., 2015).

Antifolate Agents for Cancer Therapy

Research into pyrrolo[2,3-d]pyrimidines as antifolates, compounds with a similar heterocyclic core, has shown promising results in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. These studies suggest applications in developing antitumor agents, highlighting the therapeutic potential of such compounds in cancer treatment (Gangjee et al., 2007).

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN4O2/c1-2-27-13-25-20-16(14-6-4-3-5-7-14)11-28(21(20)22(27)30)12-19(29)26-18-9-8-15(24)10-17(18)23/h3-11,13H,2,12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBQHFLZQIJVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.